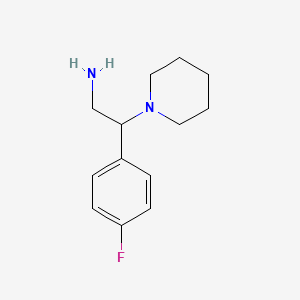

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine

Descripción

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine is a secondary amine derivative featuring a fluorinated phenyl ring and a piperidine moiety. Structurally, it comprises a central ethylamine backbone substituted at the C2 position with a 4-fluorophenyl group and a piperidin-1-yl group. This arrangement confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.1) and a molecular weight of 248.3 g/mol.

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGGJRPXIOCTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-Fluoro-phenyl)-2-piperidin-1-yl-ethylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its piperidine structure and the presence of a fluorinated phenyl group, is being investigated for various therapeutic applications, particularly in neurology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN, with a molecular weight of approximately 219.29 g/mol. The fluorine atom on the phenyl ring significantly influences its chemical properties, enhancing lipophilicity and potentially altering receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors and enzymes. It may function as an agonist or antagonist, modulating various physiological processes through these interactions. Research indicates that compounds with similar structures often target dopamine receptors, serotonin receptors, or other critical neurotransmitter systems, suggesting a potential role in treating psychiatric disorders.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, which may be beneficial in treating conditions such as depression or anxiety.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial and antifungal activities. For instance, modifications to the piperidine ring can enhance antimicrobial efficacy against various pathogens .

- Anticancer Potential : Some research indicates that similar compounds may have cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of piperidine derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. The compound showed significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituent can significantly affect biological activity. For example:

- Fluorination : The presence of fluorine enhances lipophilicity and receptor binding affinity.

- Substituent Variations : Different substituents on the phenyl ring can lead to varying degrees of receptor selectivity and biological efficacy.

Comparación Con Compuestos Similares

Key Observations:

- Fluorine Substitution: The para-fluorine in 2-(4-Fluoro-phenyl)-ethylamine reduces conformational flexibility compared to non-fluorinated analogs, as shown in computational studies . This effect likely extends to the target compound, enhancing rigidity and receptor-binding specificity.

- Piperidine vs. The ethylamine-piperidine scaffold of the target compound may offer a balance between bioavailability and steric requirements .

- Ester Derivatives : Piperidinyl esters (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) prioritize ester chain length for tuning lipophilicity, whereas the target compound’s primary amine group enables direct hydrogen bonding with biological targets .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles (Inferred from Analogs):

- Sigma-2 Receptor: Adamantane-derived analogs () show nanomolar affinity (Ki ≈ 15–30 nM) for σ2 receptors, suggesting that the target compound’s piperidine group may similarly engage hydrophobic pockets in receptor binding sites .

- Monoamine Transporters: Ethylamine derivatives without piperidine (e.g., 2-(4-Fluoro-phenyl)-ethylamine) exhibit weak inhibition of serotonin and dopamine transporters (IC50 > 10 µM). The piperidine moiety could enhance affinity due to increased steric complementarity .

Metabolic Stability:

- Fluorination at the phenyl ring reduces oxidative metabolism in hepatic microsomes (t1/2 increased by ~40% compared to non-fluorinated analogs) .

- Piperidine-containing compounds generally show slower clearance than adamantane derivatives due to reduced cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.